N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is a complex organic compound that features a bipyridine moiety linked to a diphenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide typically involves the coupling of a bipyridine derivative with a diphenylacetamide precursor. One common method includes the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine core . The reaction conditions often require the presence of a palladium catalyst, a base, and an appropriate solvent, such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bipyridine nitrogen atoms.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine unit can yield bipyridinium salts, while nucleophilic substitution can introduce various functional groups onto the bipyridine core .
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal centers and altering their electronic properties . This interaction can modulate the activity of metalloenzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with applications in supramolecular chemistry and materials science.
1,10-Phenanthroline: A related compound with a similar chelating ability but a different structural arrangement.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide is unique due to its combination of a bipyridine moiety with a diphenylacetamide group, providing distinct electronic and steric properties.
Properties
IUPAC Name |
2,2-diphenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c29-25(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)28-18-22-12-7-15-27-24(22)21-13-16-26-17-14-21/h1-17,23H,18H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLVUOSRFQZIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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